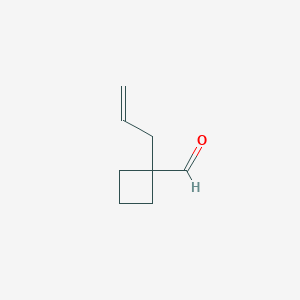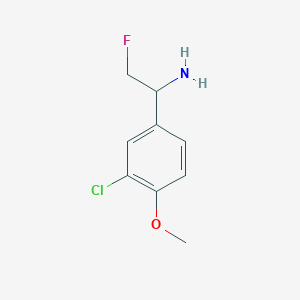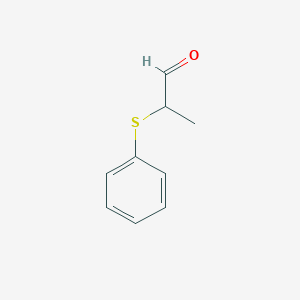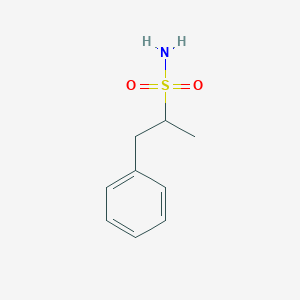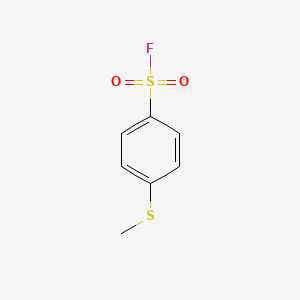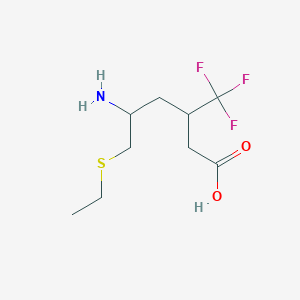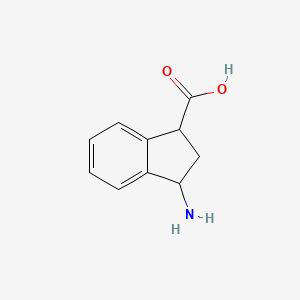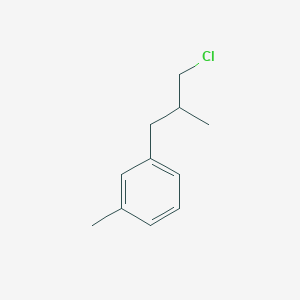
1-(3-Chloro-2-methylpropyl)-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-methylpropyl)-3-methylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl chloride reacts with the aromatic ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound with minimal by-products.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-methylpropyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSMe). These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-hydroxy-2-methylpropyl)-3-methylbenzene, 1-(3-amino-2-methylpropyl)-3-methylbenzene, and 1-(3-methylthiopropyl)-3-methylbenzene.
Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.
Reduction Reactions: The major product is 1-(3-methylpropyl)-3-methylbenzene.
科学的研究の応用
1-(3-Chloro-2-methylpropyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
類似化合物との比較
1-(3-Chloro-2-methylpropyl)-3-methylbenzene can be compared with other similar compounds such as:
1-(3-Chloro-2-methylpropyl)benzene: Lacks the additional methyl group on the benzene ring, resulting in different reactivity and properties.
1-(3-Chloro-2-methylpropyl)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.
1-(3-Chloro-2-methylpropyl)-2-methylbenzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
1-(3-chloro-2-methylpropyl)-3-methylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3 |
InChIキー |
VTAGUXLCKANNOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)

